2'-Fluoro-3-(2-methoxyphenyl)propiophenone
Description
2'-Fluoro-3-(2-methoxyphenyl)propiophenone (CAS: 898774-94-2) is a fluorinated propiophenone derivative characterized by a 2-methoxyphenyl group at the 3-position and a fluorine atom at the 2'-position of the aromatic ring (Figure 1). Its molecular formula is C₁₆H₁₅FO₂, with a molecular weight of 258.29 g/mol . The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNQSDXKPZXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644188 | |
| Record name | 1-(2-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-24-6 | |
| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 2-methoxybenzyl bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 2-fluorobenzaldehyde with magnesium in the presence of anhydrous ether.
Nucleophilic Addition: The Grignard reagent is then reacted with 2-methoxybenzyl bromide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Fluoro-3-(2-methoxyphenyl)propiophenone.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
2'-Fluoro-3-(2-methoxyphenyl)propiophenone has been explored for its potential pharmacological properties, particularly as an intermediate in the synthesis of various bioactive compounds. Its structural analogs have demonstrated significant activity in inhibiting monoamine uptake, which is crucial for developing antidepressants and anti-addiction therapies.
- Case Study: Antidepressant Activity
Research indicates that derivatives of this compound can enhance dopamine and norepinephrine levels, making them candidates for treating conditions like depression and nicotine addiction. For instance, studies on related compounds have shown promising results in inhibiting the uptake of these neurotransmitters, suggesting potential efficacy in smoking cessation therapies .
Anticancer Research
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Evaluation
In vitro tests conducted by the National Cancer Institute revealed that derivatives of this compound could inhibit cell growth effectively, with certain compounds achieving mean growth inhibition rates exceeding 50% against specific tumor types .
Photoinitiators in Polymer Chemistry
Due to its ability to absorb UV light, this compound is being investigated as a photoinitiator for polymerization processes. Photoinitiators are crucial in developing UV-cured coatings and adhesives.
- Case Study: Polymerization Efficiency
Research has demonstrated that incorporating this compound into polymer formulations enhances curing efficiency and mechanical properties of the resulting materials .
Fluorinated Compounds in Agrochemicals
The unique properties imparted by the fluorine atom make this compound a candidate for developing agrochemicals with improved efficacy and environmental stability.
- Application Insight
Fluorinated compounds often exhibit enhanced biological activity and lower volatility, which are desirable traits in agricultural applications .
Data Tables
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2'-fluoro-3-(2-methoxyphenyl)propiophenone with halogenated and methoxy-substituted analogs:
Key Observations :
Reactivity in Chemical Transformations
Propiophenone derivatives exhibit diverse reactivity patterns depending on substituents:
- Amination: Propiophenone itself shows low yields (~12%) in amination reactions due to steric hindrance. Fluorinated analogs like this compound may exhibit improved reactivity due to the electron-withdrawing fluorine atom facilitating nucleophilic attacks .
- Oxidation: Enzymatic oxidation of propiophenone derivatives using Baeyer-Villiger monooxygenases (e.g., ssnBVMO) converts them to esters or alcohols.
- Selenation: Propiophenone undergoes α-phenylselenation with 0.59 mmol yield under cesium carbonate catalysis. Fluorine and methoxy groups may alter reaction rates or regioselectivity .
Biological Activity
2'-Fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic compound belonging to the class of substituted phenylpropiophenones. It has gained attention due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom at the 2' position and a methoxy group at the 3-position of the phenyl ring. Its structure can be represented as follows:
This configuration is significant as it influences the compound's interaction with biological systems.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting dopaminergic and serotonergic pathways.
- Cytotoxic Effects : In vitro studies have demonstrated that derivatives of phenylpropiophenones can induce cytotoxicity in various cell lines, including neuroblastoma cells. The cytotoxic effects are often linked to mitochondrial dysfunction and oxidative stress .
Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound utilized SH-SY5Y neuroblastoma cells. The results indicated concentration-dependent cytotoxicity, characterized by:
- Decreased Cell Viability : MTT assays revealed significant reductions in cell viability at higher concentrations.
- Mitochondrial Dysfunction : Analysis showed alterations in mitochondrial membrane potential and ATP levels, suggesting compromised cellular energy metabolism .
Comparative Analysis with Related Compounds
A comparative study was conducted with other substituted phenylpropiophenones to assess their relative cytotoxicity. The findings are summarized in Table 1.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Mitochondrial dysfunction |
| 4'-Bromo-2'-fluoro-3-(2-methoxyphenyl)propiophenone | 30 | Enzyme inhibition |
| Methylone | 40 | Dopamine transporter inhibition |
Table 1: Comparative cytotoxicity of phenylpropiophenone derivatives
Case Studies
Several case studies have explored the implications of using compounds similar to this compound in clinical settings:
- Neurotoxicity Reports : Instances of neurotoxicity associated with synthetic cathinones have been documented, highlighting the potential risks associated with similar compounds .
- Clinical Observations : Reports indicate that users of related synthetic drugs experience severe psychological and physiological effects, suggesting a need for caution when considering therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2'-fluoro-3-(2-methoxyphenyl)propiophenone, and how do substituent positions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a fluoro-substituted benzoyl chloride reacts with a methoxyphenylpropane derivative. The 2-methoxy group on the phenyl ring introduces steric and electronic effects, directing electrophilic substitution to the para position relative to the methoxy group. For example, in structurally similar 2'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898776-00-6), the methoxy group at the para position stabilizes intermediates via resonance, favoring specific regioselectivity . Key parameters include solvent polarity (e.g., dichloromethane or nitrobenzene) and Lewis acid catalysts (e.g., AlCl₃).
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems) and NMR spectroscopy . For NMR, compare the expected splitting patterns:
- The 2'-fluoro substituent deshields adjacent protons, causing distinct coupling (e.g., ~8–12 Hz).
- The 2-methoxyphenyl group shows a singlet for the methoxy protons (~δ 3.8 ppm) and characteristic aromatic splitting. Cross-verify with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (C₁₆H₁₅FO₂, theoretical m/z 258.29) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer : Contradictions may arise from rotamers or residual solvents . For example:
- Rotameric equilibria : The propiophenone carbonyl group can create rotational barriers. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of peaks.
- Impurity identification : Employ 2D NMR (COSY, HSQC) to isolate coupling networks. Compare with computational predictions (e.g., DFT-optimized structures in Gaussian 16) to assign ambiguous signals .
Q. What strategies optimize the reaction yield when electronic effects of substituents hinder acylation?
- Methodological Answer : The electron-donating 2-methoxy group can deactivate the phenyl ring, reducing electrophilic substitution efficiency. Mitigate this by:
- Microwave-assisted synthesis : Enhances reaction kinetics under controlled temperatures (e.g., 120°C for 30 minutes).
- Directed ortho-metalation : Use a directing group (e.g., trimethylsilyl) to position the acylation site precisely. Post-reaction, remove the directing group via hydrolysis .
Q. How do solvent and catalyst choices impact the stability of intermediates in fluorinated propiophenone synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize carbocation intermediates but may promote side reactions. Lewis acid catalysts like FeCl₃ or ZnCl₂ offer milder conditions than AlCl₃, reducing decomposition of fluoro-substituted intermediates. Monitor reaction progress via in situ IR spectroscopy to detect carbonyl stretching frequencies (~1680 cm⁻¹) .
Data Analysis and Computational Tools
Q. Which computational methods predict the electronic effects of the 2'-fluoro and 2-methoxy substituents on reactivity?
- Methodological Answer :
- Hammett σ constants : Quantify substituent effects (σₘ for meta fluoro: +0.34; σₚ for para methoxy: -0.27).
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., LUMO localization on the ketone group). Software like Gaussian or ORCA can model transition states for acylation steps .
Safety and Handling
Q. What are critical safety protocols for handling fluorinated propiophenone derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetyl fluoride byproducts).
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; fluorinated compounds may penetrate latex.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
